molecular formula C6H5BrClN B1269894 4-Bromo-2-chloroaniline CAS No. 38762-41-3

4-Bromo-2-chloroaniline

Cat. No.: B1269894
CAS No.: 38762-41-3
M. Wt: 206.47 g/mol
InChI Key: INMZDDDQLHKGPF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

4-Bromo-2-chloroaniline (4BCA) is an exciplex that forms in the presence of hydrogen peroxide and chloride ions . The primary targets of 4BCA are these ions, which are common in various biological systems.

Mode of Action

4BCA interacts with its targets (hydrogen peroxide and chloride ions) to form an exciplex, a complex formed by the association of two molecules with the creation of an excited state . This interaction results in changes in the energy state of the system, leading to various downstream effects.

Biochemical Pathways

It is known that 4bca can photoreduce hydrogen peroxide . This suggests that it may play a role in pathways involving oxidative stress and cellular response to reactive oxygen species.

Action Environment

The action, efficacy, and stability of 4BCA can be influenced by various environmental factors. For instance, the presence and concentration of hydrogen peroxide and chloride ions in the environment can affect the formation of the exciplex and thus the action of 4BCA . Other factors such as pH, temperature, and the presence of other molecules can also impact the action of 4BCA.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloroaniline can be synthesized through several methods. One common approach involves the bromination of 2-chloroaniline. In this method, 2-chloroaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield this compound . Another method involves the reduction of 4-bromo-2-chloronitrobenzene, which is obtained by nitration of 4-bromo-2-chlorobenzene .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically includes the use of bromine and a catalyst to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZDDDQLHKGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027990
Record name 4-Bromo-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38762-41-3
Record name 4-Bromo-2-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38762-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Bromo-2-chloroaniline and how is it characterized?

A1: this compound (molecular formula: C6H5BrClN) is an aniline derivative with a bromine atom at the para position and a chlorine atom at the ortho position relative to the amino group. The molecule is almost planar, as revealed by crystallographic analysis .

Q2: How does the structure of this compound influence its crystal packing?

A2: In the crystal structure, this compound molecules are linked together by intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, forming interactions with both the nitrogen atom (N) and, albeit weaker, with the bromine atom (Br) of neighboring molecules . This hydrogen bonding network leads to the formation of sheet-like structures within the crystal lattice.

Q3: this compound is used to synthesize a Tröger’s base analogue. What is notable about the structure of this analogue?

A3: The Tröger’s base analogue, 2,8-Dibromo-4,10-dichloro-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, synthesized using this compound exhibits a large dihedral angle of 110.9° between the two aryl rings within its structure . This is significant as it represents the largest measured dihedral angle for a simple dibenzo analogue of Tröger’s base. This structural information is crucial for understanding the compound's potential applications and reactivity.

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